molecular formula C24H16FN3OS2 B12386764 2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No.: B12386764
M. Wt: 445.5 g/mol
InChI Key: FETPEYZYOZAKNT-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a complex organic compound that features a benzothiazole and quinoline moiety linked via a sulfanyl group to an acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Linking Benzothiazole and Quinoline: The benzothiazole and quinoline moieties are linked via a sulfanyl group, typically using a thiolating agent such as thiourea.

    Formation of Acetamide: The final step involves the acylation of the linked benzothiazole-quinoline structure with 4-fluoroaniline to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential antibacterial and anticancer properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets in cells. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzothiazol-2-yl)quinazolin-4(3H)-one: Another compound with a benzothiazole and quinoline moiety, known for its antibacterial properties.

    2-phenylquinazolin-4(3H)-one: A simpler structure with similar pharmacological activities.

Uniqueness

2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is unique due to the presence of the sulfanyl group linking the benzothiazole and quinoline moieties, as well as the acetamide structure with a 4-fluorophenyl group. This unique structure may confer specific biological activities not seen in similar compounds.

Properties

Molecular Formula

C24H16FN3OS2

Molecular Weight

445.5 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H16FN3OS2/c25-16-9-11-17(12-10-16)26-22(29)14-30-23-18(13-15-5-1-2-6-19(15)27-23)24-28-20-7-3-4-8-21(20)31-24/h1-13H,14H2,(H,26,29)

InChI Key

FETPEYZYOZAKNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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